molecular formula C11H12N2O2 B11785254 Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11785254
M. Wt: 204.22 g/mol
InChI Key: WZUREQSQWDWVNM-UHFFFAOYSA-N
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Description

Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a methyl group and an acetate ester, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl 2-bromoacetate under basic conditions to form the benzimidazole ring. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced alcohols, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is unique due to its combination of a benzimidazole ring with a methyl group and an acetate ester. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(2-methyl-3H-benzimidazol-5-yl)acetate

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-4-3-8(5-10(9)13-7)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

WZUREQSQWDWVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CC(=O)OC

Origin of Product

United States

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